2,3-Dichlorothieno[3,4-b]pyrazine
Description
Properties
Molecular Formula |
C6H2Cl2N2S |
|---|---|
Molecular Weight |
205.06 g/mol |
IUPAC Name |
2,3-dichlorothieno[3,4-b]pyrazine |
InChI |
InChI=1S/C6H2Cl2N2S/c7-5-6(8)10-4-2-11-1-3(4)9-5/h1-2H |
InChI Key |
LQYJLYQZYQGBPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CS1)N=C(C(=N2)Cl)Cl |
Origin of Product |
United States |
Scientific Research Applications
Chemical Structure and Synthesis
2,3-Dichlorothieno[3,4-b]pyrazine is characterized by its thieno and pyrazine rings, which contribute to its reactivity and interaction with biological systems. The compound can be synthesized through several methods, including cyclization reactions involving precursor compounds. Notably, the synthesis often involves the use of chlorinated derivatives to enhance reactivity and selectivity in subsequent applications.
Anticancer Activity
Recent studies have highlighted the potential of 2,3-dichlorothieno[3,4-b]pyrazine as an anticancer agent. For instance, a derivative known as DGG200064 has shown significant efficacy in inhibiting colorectal cancer cell growth by inducing G2/M phase arrest in the cell cycle. This compound operates through selective inhibition of specific protein interactions involved in cell cycle regulation, demonstrating a promising avenue for cancer therapeutics .
Table 1: Anticancer Activity of DGG200064
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| DGG200064 | HCT116 | <1 | G2/M arrest via c-Jun inhibition |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Various derivatives have exhibited activity against different bacterial strains, indicating that modifications to the thieno[3,4-b]pyrazine structure can enhance antibacterial efficacy .
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | E. coli | 25 µg/mL |
| Derivative B | P. aeruginosa | 15 µg/mL |
Organic Photovoltaics
Beyond biological applications, 2,3-dichlorothieno[3,4-b]pyrazine has been explored in materials science, particularly in organic photovoltaic devices. Its low band gap properties make it suitable for use as a building block in conjugated materials aimed at improving the efficiency of solar cells .
Table 3: Properties of Thieno[3,4-b]pyrazine-Based Materials
| Material Type | Band Gap (eV) | Application |
|---|---|---|
| Thieno-based polymer | 1.5 | Organic photovoltaics |
| Thieno-based composites | 1.8 | Light-emitting diodes |
Development of Anticancer Agents
In a notable study, researchers synthesized a series of thieno[3,4-b]pyrazine derivatives to evaluate their anticancer properties against various tumor cell lines. The results indicated that structural modifications significantly impacted their cytotoxicity and selectivity towards cancer cells .
Exploration in Photovoltaic Research
Another case study focused on incorporating thieno[3,4-b]pyrazine into organic photovoltaic devices. The research demonstrated that these compounds could effectively lower the band gap and enhance light absorption properties compared to traditional materials .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
DCTP belongs to the thieno[3,4-b]pyrazine (TP) family, which includes derivatives with varying substituents at the 2- and 3-positions. Key comparisons are outlined below:
| Compound | Substituents | Bandgap (eV) | HOMO (eV) | LUMO (eV) | Key Applications |
|---|---|---|---|---|---|
| 2,3-Dichloro-TP | Cl, Cl | ~0.8–1.0* | -5.5* | -3.7* | Low bandgap polymers, sensors |
| 2,3-Dihexyl-TP | C₆H₁₃, C₆H₁₃ | 0.96 | -5.0 | -3.5 | Ambipolar semiconductors |
| 2,3-Dimethyl-TP | CH₃, CH₃ | 1.2 | -4.8 | -3.3 | Fluorescent dyes, OLEDs |
| 2,3-Diphenyl-TP | C₆H₅, C₆H₅ | 1.1 | -5.2 | -3.6 | Electrochromic materials |
| Benzo[3,4-b]pyrazine | N/A (benzene core) | 1.4 | -5.1 | -3.1 | Auxiliary acceptor in polymers |
*Estimated based on dihalo-TP trends .
- Electron Deficiency : DCTP exhibits stronger electron-withdrawing character than alkyl- or phenyl-substituted TPs due to the electronegativity of chlorine. This lowers both HOMO and LUMO levels, reducing bandgaps (estimated ~0.8–1.0 eV) compared to dimethyl-TP (1.2 eV) or benzo[3,4-b]pyrazine (1.4 eV) .
Stability and Reactivity
- Solubility : DCTP’s poor solubility in polar solvents (vs. alkyl-TPs) limits solution processing, necessitating bulky side chains for practical use .
- Reactivity : Chlorine atoms enable cross-coupling (e.g., Suzuki, Buchwald-Hartwig) but are less reactive than bromo/iodo analogues, requiring Pd catalysts for functionalization .
Key Research Findings
- Optoelectronic Tuning : Substituting TP with chlorine reduces bandgaps by 0.2–0.4 eV compared to alkyl/aryl derivatives, critical for near-infrared applications .
- Energetic Materials: Nitramino-functionalized pyrazines (e.g., compound 55 in ) achieve detonation velocities >9,000 m/s, though DCTP’s stability may limit such uses .
Preparation Methods
Cyclization of Precursors Followed by Dichlorination
A predominant route involves constructing the thieno[3,4-b]pyrazine scaffold prior to chlorination. For example, 5,7-bis(2-thienyl)thieno[3,4-b]pyrazine derivatives are synthesized via cyclization of dihalogenated precursors, such as 2,3-ditriflato intermediates, under palladium-catalyzed conditions. Subsequent chlorination at the 2- and 3-positions is achieved using N-chlorosuccinimide (NCS) in acetonitrile, yielding 2,3-dichlorothieno[3,4-b]pyrazine in moderate to high yields.
Key Reaction Conditions
Direct Synthesis via Halogenated Intermediates
Alternative approaches begin with pre-halogenated building blocks. For instance, 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile undergoes nucleophilic substitution with sulfur sources (e.g., Na₂S) to form the thienopyrazine ring, followed by chlorination. This method minimizes side reactions but requires careful control of steric and electronic effects to prevent decomposition.
Optimization of Chlorination Parameters
Solvent and Reagent Selection
Chlorination efficiency depends on solvent polarity and chlorinating agents:
| Solvent | Chlorinating Agent | Yield (%) | Stability Issues |
|---|---|---|---|
| Acetonitrile | NCS | 78–85 | High stability |
| DCM | Cl₂ gas | 65–70 | Decomposition at >50°C |
| THF | SOCl₂ | 60–68 | Side product formation |
Acetonitrile emerges as the optimal solvent due to its ability to stabilize reactive intermediates. NCS is preferred over Cl₂ gas for safety and selectivity.
Temperature and Stoichiometry
Excessive NCS (≥2.2 equiv) leads to over-chlorination, while temperatures above 70°C promote decomposition. A balance is achieved at 60°C with 2.2 equiv NCS, ensuring complete conversion without byproducts.
Structural and Electronic Characterization
NMR Spectroscopy
¹H-NMR of 2,3-dichlorothieno[3,4-b]pyrazine in CDCl₃ reveals a singlet at δ 7.42 ppm for the aromatic proton, confirming symmetrical chlorination. ¹³C-NMR shows peaks at δ 148.2 and 132.7 ppm for the pyrazine and thiophene carbons, respectively.
X-ray Crystallography
Single-crystal analysis confirms the planar structure, with Cl–C bond lengths of 1.73 Å and inter-ring angles of 122.5°, consistent with sp² hybridization.
Challenges and Mitigation Strategies
Stability Under Basic Conditions
The compound decomposes in pyridine or methanol with Na₂S due to nucleophilic attack at the benzylic position. Stabilization is achieved by:
Byproduct Formation
Competing reactions during chlorination generate mono- or tri-chlorinated derivatives. HPLC monitoring and gradient elution (hexane/ethyl acetate) isolate the desired product with >95% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclization + NCS chlorination | 78–85 | 95–98 | High |
| Direct halogenation | 65–70 | 90–92 | Moderate |
| Palladium-mediated coupling | 70–75 | 93–95 | Low |
The cyclization-chlorination sequence offers the best balance of yield and scalability for industrial applications .
Q & A
What established synthetic methodologies are effective for preparing 2,3-Dichlorothieno[3,4-b]pyrazine and its derivatives?
Basic
The synthesis of 2,3-disubstituted thieno[3,4-b]pyrazines involves reacting α-diones (prepared from organocuprates and oxalyl chloride) with 3,4-diaminothiophene derivatives. This method avoids instability issues with diaminothiophene precursors and achieves high yields (70–90%) for chloro, alkyl, and aryl substituents . Key steps include:
- Purification : Distillation of solvents (THF, toluene) over sodium/benzophenone, silica gel chromatography for product isolation .
- Characterization : ¹H/¹³C NMR (CDCl₃), HRMS (ESI), and electrochemical analysis (cyclic voltammetry) .
How can researchers optimize the electronic properties of thieno[3,4-b]pyrazine-based materials for low-bandgap applications?
Advanced
Bandgap tuning is achieved by modifying substituents and conjugation length:
- Donor-Acceptor Oligomers : Stille cross-coupling synthesizes oligomers with varying ratios of thieno[3,4-b]pyrazine (acceptor) to thiophene/EDOT (donors). Longer conjugation lengths reduce bandgaps (e.g., trimer vs. monomer) .
- Electrochemical Tuning : Electron-withdrawing Cl substituents lower LUMO levels, enhancing electron affinity. Cyclic voltammetry reveals redox potentials correlating with substituent electronegativity .
- Computational Guidance : DFT/CASPT2 predicts bond-length alternation and excited-state aromatization, guiding substituent selection for target bandgaps (e.g., polyene-like ground state vs. aromatic excited states) .
What challenges arise in functionalizing 2,3-Dichlorothieno[3,4-b]pyrazine with electron-withdrawing groups, and how can they be mitigated?
Advanced
Replacing chlorine with strongly electron-withdrawing groups (e.g., nitro, thiourea) often fails due to decomposition:
- Reagent Compatibility : Reactions with aromatic amines (e.g., aniline) at -10°C in CH₂Cl₂ lead to side reactions. Triethylamine as a base stabilizes intermediates but may require inert conditions .
- Alternative Pathways : Use tert-butylthiolate nucleophiles for stable thioether derivatives. For example, 5,6-bis(tert-butylthio)oxadiazolopyrazine is synthesized via SNAr with NaS⁺tBu .
How do computational methods aid in predicting photophysical properties of thieno[3,4-b]pyrazine derivatives?
Advanced
Multiconfigurational CASPT2 and DFT models provide insights into excited-state behavior:
- Ground-State Geometry : DFT reveals bond localization in the pyrazine ring (polyene-like structure), while CASPT2 predicts aromatization in excited states, explaining absorption/emission spectra .
- Charge Transfer : Radical anion formation localizes on the pyrazine ring, validated by EPR and UV-Vis. Computational models align with experimental redox potentials (e.g., -1.2 V vs. SCE) .
What strategies are effective for correlating oligomer structure with charge-transfer properties?
Advanced
Systematic oligomer synthesis and photophysical analysis:
- Oligomer Series : Stille coupling prepares monomer-to-trimer series. Terthienyls with 10–50% thieno[3,4-b]pyrazine content show tunable HOMO-LUMO gaps (1.8–2.2 eV) .
- Spectroscopic Validation : UV-Vis (λₐbₛ ~500–800 nm) and fluorescence quenching in mixed donor-acceptor systems quantify charge transfer efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
